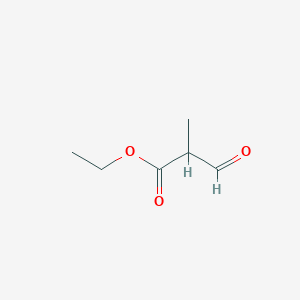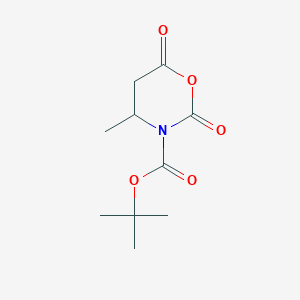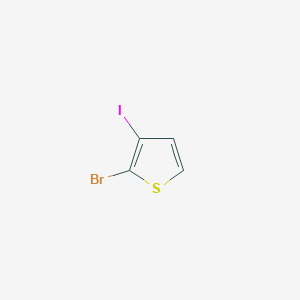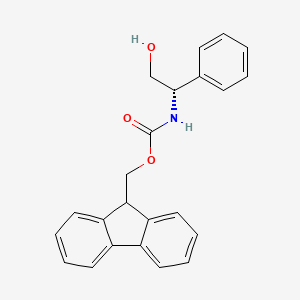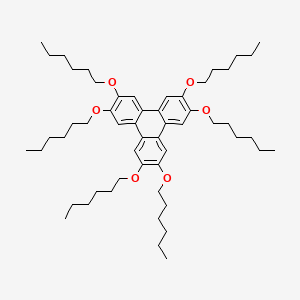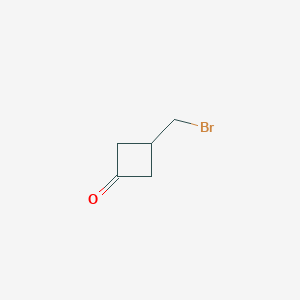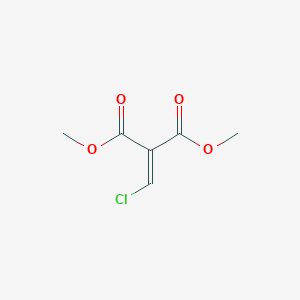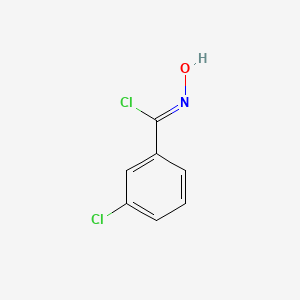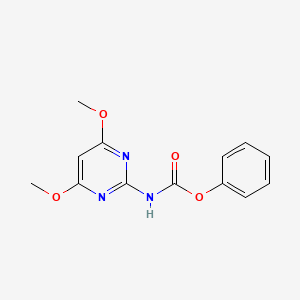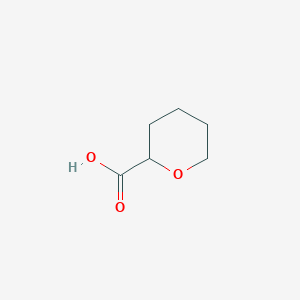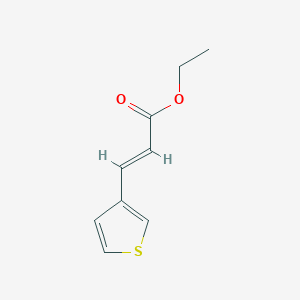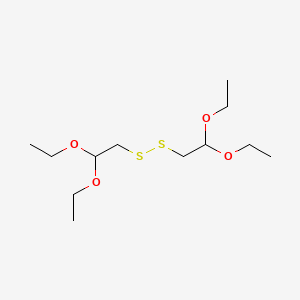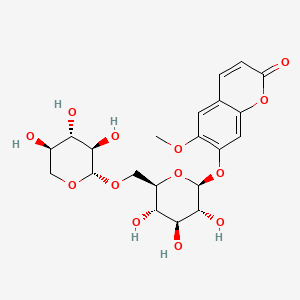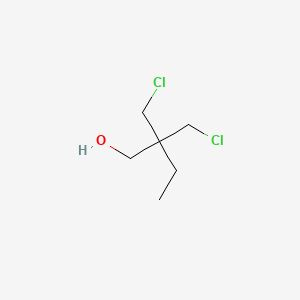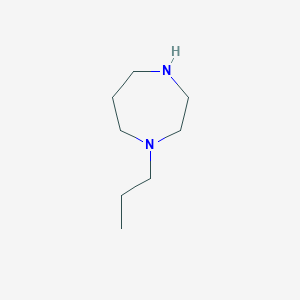
1-Propyl-1,4-diazepane
Overview
Description
1-Propyl-1,4-diazepane is a chemical compound with the empirical formula C8H18N2 . It is a unique chemical provided to early discovery researchers as part of a collection of unique chemicals . It is a solid form .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives has been a subject of interest for many researchers . Chiral 1,4-diazepanes can be synthesized by asymmetric reductive amination, one of the most important reactions used to prepare chiral amines . The Mitsunobu reaction, which involves the conversion of activated primary or secondary alcohols into a variety of functional groups, is also used .Molecular Structure Analysis
The molecular weight of 1-Propyl-1,4-diazepane is 142.24 . The SMILES string for this compound is CCCN1CCCNCC1 .Chemical Reactions Analysis
1,4-Diazepines, including 1-Propyl-1,4-diazepane, are associated with a wide range of biological activities . They have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer .Physical And Chemical Properties Analysis
1-Propyl-1,4-diazepane is a solid at room temperature . It has a molecular weight of 142.24 .Scientific Research Applications
Synthetic Applications and Methodologies
1-Propyl-1,4-diazepane derivatives have been a focal point in organic synthesis due to their utility in constructing complex molecular architectures. The Ugi multicomponent reaction followed by intramolecular nucleophilic substitution offers a convergent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, showcasing the versatility of diazepane systems in synthetic chemistry (Banfi et al., 2007). Microwave-assisted synthesis has been employed for the rapid and efficient access to 1,4-diazepane derivatives, further highlighting the adaptability of these compounds in modern synthetic protocols (Wlodarczyk et al., 2007).
Pharmacological Investigations
The exploration of 1,4-diazepane derivatives in pharmacology reveals their potential as therapeutic agents. Compounds derived from 1,4-diazepines have demonstrated DNA strand breakage activity, indicating their potential application in cancer therapy (Mibu et al., 2003). Additionally, the synthesis of novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety has been investigated for their antimicrobial and antifungal activities, showcasing the broad spectrum of biological activity associated with diazepane derivatives (Saingar et al., 2011).
Material Science and Catalysis
1,4-Diazepane frameworks have found applications in material science and catalysis, particularly in the synthesis of porphyrazines with dendrimeric substituents. These novel compounds possess unique physicochemical properties suitable for applications in photodynamic therapy and material science (Wieczorek et al., 2017). Furthermore, the development of manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane, demonstrates the influence of Lewis basicity on catalytic reactivity, offering new perspectives in the field of catalysis (Sankaralingam & Palaniandavar, 2014).
Future Directions
properties
IUPAC Name |
1-propyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRSWAZGYHZTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482919 | |
| Record name | 1-propyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1,4-diazepane | |
CAS RN |
3619-74-7 | |
| Record name | 1-propyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



